ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with a carboxylate ester group, a chlorofluorobenzoyl group, and two methyl groups
Preparation Methods
The synthesis of ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the Chlorofluorobenzoyl Group: This step involves the acylation of the pyrrole ring using 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chlorofluorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 4-(2-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound lacks the chlorine atom, which may also influence its properties.
Ethyl 4-(2-chloro-6-fluorobenzoyl)-1H-pyrrole-2-carboxylate: This compound lacks the methyl groups on the pyrrole ring, which may affect its steric and electronic properties.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these halogens can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-4-22-16(21)14-8(2)12(9(3)19-14)15(20)13-10(17)6-5-7-11(13)18/h5-7,19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBDVAEPIGCMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)C2=C(C=CC=C2Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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